2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H8ClN3O2 |
|---|---|
Molecular Weight |
273.67 g/mol |
IUPAC Name |
2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C13H8ClN3O2/c14-9-5-2-1-4-8(9)10-11(12(18)19)17-7-3-6-15-13(17)16-10/h1-7H,(H,18,19) |
InChI Key |
CNANDTANTWIVDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(N3C=CC=NC3=N2)C(=O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Aminopyrimidine and α-Haloacetophenone Condensation
A foundational method involves the reaction of 2-aminopyrimidine with α-halo-2-chloroacetophenone under basic conditions. This pathway mirrors the synthesis of imidazo[1,2-a]pyridines but requires careful temperature control to prevent decomposition of the pyrimidine ring. For instance, refluxing in ethanol with potassium carbonate as a base yields the imidazo[1,2-a]pyrimidine intermediate, albeit with moderate yields (45–60%).
Reaction Conditions:
-
Solvent: Ethanol or DMF
-
Base: K₂CO₃ or Et₃N
-
Temperature: 80–100°C
-
Time: 12–24 hours
Vilsmeier-Haack Formylation Followed by Cyclization
Adapting the Vilsmeier-Haack reaction, as described in EP1172364A1, the pyrimidine nitrogen is formylated using POCl₃ and DMF, generating an aldehyde intermediate. Subsequent cyclization with ammonium acetate under acidic conditions forms the imidazo ring. This method offers superior regiocontrol but requires stringent anhydrous conditions.
Solvent-Free Halogenation and Amide Coupling
Building on US20060084806A1, the carboxylic acid derivative can be synthesized via a two-step halogenation-amination sequence:
-
Chlorination: Reacting the precursor acid with phosphorus oxychloride (POCl₃) under solvent-free conditions at 60–70°C generates the acyl chloride.
-
Amine Quenching: Treating the acyl chloride with aqueous dimethylamine at 0–5°C precipitates the amide, which is hydrolyzed to the acid using NaOH.
Advantages:
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
The electron-deficient pyrimidine ring complicates cyclization, often leading to byproducts. Employing microwave-assisted synthesis (150°C, 30 minutes) enhances regioselectivity, improving yields to 65–70%.
Purification Techniques
Chromatographic purification is frequently necessary due to polar byproducts. Reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase achieves >99% purity for pharmaceutical applications.
Green Chemistry Adaptations
Recent methodologies prioritize sustainability:
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-A]pyrimidine derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has been investigated for several pharmacological activities:
- Anticancer Activity
- Antiviral Properties
- Anti-inflammatory Effects
- Neuroprotective Activity
Case Studies
Several studies highlight the effectiveness and versatility of this compound:
Case Study 1: Anticancer Research
A study published in a patent document discussed the development of compounds targeting c-KIT mutations in GIST patients. The research demonstrated that derivatives of imidazo[1,2-A]pyrimidine exhibited significant inhibitory effects on mutated c-KIT kinases, suggesting their potential as targeted cancer therapies .
Case Study 2: Antiviral Drug Development
Research focused on synthesizing novel antiviral agents based on imidazo[1,2-A]pyrimidine structures showed promising results against influenza A viruses. The study highlighted specific modifications that enhanced antiviral activity, making these compounds strong candidates for further development .
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Substituent Variations
- 2-(3-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid : A meta-chloro isomer with distinct electronic effects; meta-substitution may moderate electron-withdrawing effects compared to ortho/para positions, influencing reactivity and intermolecular interactions .
- 2-(2-Fluorophenyl)imidazo[1,2-A]pyridine-3-carboxylic acid : Fluorine’s electronegativity and smaller atomic radius compared to chlorine may enhance metabolic stability and alter dipole interactions .
Core Heterocycle Modifications
- Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate (2c) : An ester derivative with a methyl group at position 7 and difluorophenyl substituent; the ester group improves cell permeability but reduces aqueous solubility relative to the carboxylic acid .
- 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid : Bromine’s larger size and polarizability may enhance halogen bonding in biological systems, though at the cost of increased molecular weight (241.05 g/mol vs. 245.65 g/mol for the target compound) .
Pharmacological and Physicochemical Properties
Table 1: Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Substituent Position | Key Functional Group |
|---|---|---|---|---|
| Target Compound | 245.65* | Not reported | 2-Chlorophenyl | Carboxylic acid |
| 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carboxylic acid | 283.71 | Not reported | 4-Chlorophenyl | Carboxylic acid |
| Ethyl 2-(3,4-difluorophenyl)-7-methylimidazo[1,2-a]pyrimidine-3-carboxylate | 343.33 | 137.6–138.2 | 3,4-Difluorophenyl | Ethyl ester |
| 6-Bromoimidazo[1,2-a]pyrimidine-3-carboxylic acid | 241.05 | Not reported | Bromine at C6 | Carboxylic acid |
*Calculated based on formula C₁₃H₈ClN₃O₂.
Key Observations:
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than ester analogues, but this can be offset by hydrophobic substituents like chlorophenyl groups .
- Thermal Stability : The ethyl ester derivative (2c) shows a sharp melting point (137.6–138.2 °C), indicative of crystalline purity, whereas halogenated variants may have broader ranges due to structural flexibility .
Biological Activity
2-(2-Chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. Its structure consists of an imidazo[1,2-a]pyrimidine framework, featuring a chlorophenyl substituent and a carboxylic acid group, which contribute to its pharmacological potential. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₁₃H₈ClN₃O₂
- Molecular Weight : 262.67 g/mol
- CAS Number : 1923069-07-1
Antimicrobial Properties
Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antimicrobial activities. Specifically, this compound has shown effectiveness against various pathogens, including Trypanosoma species and other infectious agents. Studies have demonstrated that this compound can inhibit the growth of bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit cyclooxygenase-2 (COX-2) activity, an enzyme involved in the inflammatory response. The IC₅₀ value for COX-2 inhibition has been reported to be comparable to standard anti-inflammatory drugs such as celecoxib . The presence of electron-donating groups in its structure enhances this activity.
Neuropharmacological Potential
Interaction studies reveal that this compound can bind to enzymes like acetylcholinesterase and butyrylcholinesterase. These interactions are significant in neuropharmacology as they suggest potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Substituent | Effect on Activity | Comments |
|---|---|---|
| Chlorophenyl Group | Enhances solubility and biological activity | Contributes to binding affinity with biological targets |
| Carboxylic Acid Group | Facilitates interactions with enzymes | Essential for anti-inflammatory activity |
| Imidazo Ring | Provides electron-rich environment for nucleophilic attacks | Key in mediating various biological interactions |
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of the imidazo[1,2-a]pyrimidine scaffold exhibited potent antifungal activities against Candida species and antibacterial effects against Staphylococcus aureus .
- Neuroprotective Effects : In a model of Alzheimer's disease, compounds similar to this compound showed promise in reducing amyloid-beta plaque formation through inhibition of acetylcholinesterase .
- Anti-inflammatory Mechanisms : Experimental results indicated that this compound significantly reduced levels of pro-inflammatory cytokines in vitro, suggesting a mechanism for its anti-inflammatory effects .
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 2-(2-chlorophenyl)imidazo[1,2-a]pyrimidine-3-carboxylic acid?
Answer:
The synthesis typically involves multi-step routes:
- Condensation reactions : 2-Aminopyrimidine derivatives are condensed with α-bromoketones or bromoacetoacetate esters to form the imidazo[1,2-a]pyrimidine core .
- Suzuki-Miyaura cross-coupling : Arylboronic acids are coupled with halogenated intermediates to introduce substituents like the 2-chlorophenyl group .
- Saponification and acidification : Ethyl or benzyl esters of the carboxylic acid derivative are hydrolyzed under basic conditions (e.g., NaOH) followed by acidification to yield the free carboxylic acid .
- Dimroth rearrangement : During hydrolysis or amidation, structural isomerization may occur, requiring careful control of reaction conditions (e.g., pH, temperature) to direct product formation .
Advanced: How does the Dimroth rearrangement influence the regioselectivity of imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives during synthesis?
Answer:
The Dimroth rearrangement involves ring-opening and re-closure, leading to isomerization of the carboxyl group from position 2 to 3. Key factors include:
- Reaction conditions : Basic aqueous media during ester hydrolysis promote rearrangement, as observed in the conversion of ethyl 6-arylimidazo[1,2-a]pyrimidine-2-carboxylates to 3-carboxylic acid derivatives .
- Structural validation : ¹H/¹³C NMR and ¹⁵N-labeled analogs are critical for distinguishing between 2- and 3-carboxylic acid isomers .
- Methodological adjustments : Direct amidation of esters avoids rearrangement, while post-hydrolysis amidation requires careful monitoring to prevent undesired isomerization .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy : ¹H, ¹³C, and ¹⁵N NMR (including isotopic labeling) resolve structural ambiguities, such as distinguishing between positional isomers .
- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, particularly for nitroso or halogenated derivatives .
- X-ray crystallography : Used to determine absolute configuration and validate hydrogen-bonding interactions in crystalline forms .
- HPLC/UV-Vis : Monitors reaction progress and purity, especially for intermediates prone to decomposition .
Advanced: How do structural modifications at the C-2 and C-3 positions impact biological activity, such as antiviral potency?
Answer:
- C-2 substituents : The 2-chlorophenyl group enhances binding to allosteric sites in HIV-1 reverse transcriptase, as demonstrated by molecular modeling and IC₅₀ values (e.g., 0.18 μM in whole-cell assays) .
- C-3 carboxylic acid : Critical for hydrogen bonding with viral integrase active sites. Esterification or amidation at this position can modulate bioavailability and selectivity .
- SAR studies : Substitution with bulkier groups (e.g., cyclohexylamino) improves selectivity indices (SI > 800) but may reduce solubility, necessitating prodrug strategies .
Data Contradiction: How can researchers address low yields in catalyst-free arylomethylation reactions of imidazo[1,2-a]pyrimidines?
Answer:
- Optimization of conditions : In a catalyst-free multi-component reaction (MCR), increasing temperature (100°C to 120°C) and switching solvents (DMF to DMA) improved yields from 10% to 75% by minimizing side products like non-decarboxylated adducts .
- Stoichiometric adjustments : A 1:1.5:2 ratio of imidazopyrimidine, glyoxylic acid, and boronic acid reduced competing pathways .
- Real-time monitoring : TLC or inline IR spectroscopy helps identify optimal reaction termination points to prevent over-degradation .
Advanced: What role does this compound play in the development of HIV-1 therapeutics?
Answer:
- Dual-target inhibition : Derivatives act as non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) and integrase inhibitors. The imidazo[1,2-a]pyrimidine scaffold provides a rigid framework for binding to hydrophobic pockets in viral enzymes .
- Resistance profiling : Structural flexibility at the C-3 position (e.g., carboxylic acid vs. amide) mitigates resistance mutations, as shown in assays against mutant HIV strains .
- Preclinical data : Lead compounds exhibit low cytotoxicity (CC₅₀ > 100 μM in MT-4 cells) and high therapeutic indices, making them candidates for combination therapies .
Basic: What are the stability and storage considerations for this compound?
Answer:
- Light sensitivity : Nitroso derivatives (e.g., 3-nitrosoimidazo[1,2-a]pyrimidines) require amber vials and storage at -20°C to prevent photodegradation .
- Moisture control : Carboxylic acid forms are hygroscopic; lyophilization or desiccant-packed containers are recommended .
- Waste disposal : Halogenated byproducts require segregation and professional hazardous waste handling due to environmental persistence .
Advanced: How can computational modeling guide the design of imidazo[1,2-a]pyrimidine-based inhibitors?
Answer:
- Docking studies : Molecular dynamics simulations predict binding affinities to viral targets (e.g., HIV-1 integrase catalytic core) and identify optimal substituent positions .
- QM/MM calculations : Assess electronic effects of substituents (e.g., chloro groups) on reaction intermediates during synthesis .
- ADMET profiling : Tools like SwissADME predict logP, solubility, and CYP450 interactions to prioritize compounds with favorable pharmacokinetics .
Basic: What are the key challenges in scaling up the synthesis of this compound?
Answer:
- Purification difficulties : Column chromatography is often needed for intermediates, but transitioning to recrystallization or continuous flow systems improves scalability .
- Rearrangement risks : Dimroth isomerization during large-scale hydrolysis requires tight pH control (pH 8–9) and rapid cooling .
- Cost-effective reagents : Replacing boronic acids with cheaper aryl halides in scalable cross-coupling reactions is under investigation .
Advanced: How do structural analogs of this compound exhibit antitumor activity?
Answer:
- Scaffold switching : Replacing the pyrimidine ring with pyridazine or triazolo systems alters kinase inhibition profiles (e.g., EGFR or Aurora kinases) .
- Carboxamide derivatives : N-Benzyl-2,6-dimethylimidazo[1,2-b]pyridazine-3-carboxamide shows submicromolar IC₅₀ in leukemia cell lines (e.g., K562) .
- Mechanistic studies : ROS induction and DNA intercalation are proposed modes of action, validated via comet assays and flow cytometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
